molecular formula C18H20N4O3 B2404464 methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate CAS No. 2034302-89-9

methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate

Cat. No. B2404464
M. Wt: 340.383
InChI Key: GOTGFNMZIUHJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar triazole derivatives often involves the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . This reaction, catalyzed by copper (I), is selective and devoid of side reactions, making it an efficient route to bioactive compounds .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, a compound structurally related to the target molecule, demonstrates its utility in synthesizing a variety of heterocyclic systems, including fused pyrimidinones, triazolo-pyrimidines, and thiazolo-pyrimidines. These heterocycles are synthesized through reactions involving different intermediates, showcasing the compound's versatility in generating biologically relevant structures. This demonstrates the potential of methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate in contributing to the development of new heterocyclic compounds with varied applications in medicinal chemistry and drug design (Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B., 1999).

Application in Catalysis

The compound's utility is also seen in catalysis, particularly in the Pd-catalyzed aerobic oxidation of benzylic positions. This reaction highlights the compound's role in facilitating selective oxidation processes, which are crucial in organic synthesis. The ability to perform these reactions using molecular oxygen as the oxidizing agent and at low metal loadings further underscores the efficiency and environmentally friendly aspects of this catalytic system. This area of application suggests that methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate could be explored for its potential catalytic properties in similar oxidation reactions (Urgoitia, G., Maiztegi, A., SanMartin, R., Herrero, M. T., & Domínguez, E., 2015).

Potential in Drug Delivery Systems

Moreover, the synthesis of novel benzothiazole-containing derivatives, including their preparation and biological evaluation, suggests another area where compounds like methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate could find application. These compounds, through their complex structures, may offer unique properties useful in the development of new drugs or drug delivery systems. Their ability to interact with biological molecules could pave the way for the creation of new therapeutic agents with improved efficacy and specificity (Bhoi, M. N., Borad, M. A., Pithawala, E., & Patel, H., 2016).

Future Directions

The future directions for research on “methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more detailed studies on their synthesis, molecular structure, and physical and chemical properties could be beneficial.

properties

IUPAC Name

methyl 2-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-25-18(24)15-5-3-2-4-14(15)17(23)21-9-8-13(10-21)22-11-16(19-20-22)12-6-7-12/h2-5,11-13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTGFNMZIUHJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.